(5-Chloro-6-ethoxypyridin-3-yl)boronic acid
Overview
Description
“(5-Chloro-6-ethoxypyridin-3-yl)boronic acid” is a chemical compound with the molecular formula C7H9BClNO3 . It has an average mass of 201.415 Da and a monoisotopic mass of 201.036407 Da . This compound is used for research purposes .
Molecular Structure Analysis
The molecular structure of “(5-Chloro-6-ethoxypyridin-3-yl)boronic acid” consists of two carbon-boron (C–B) bonds and one boron-oxygen (B–O) bond . This results in an enhanced Lewis acidity compared to boronic acids .Chemical Reactions Analysis
Borinic acids, including “(5-Chloro-6-ethoxypyridin-3-yl)boronic acid”, have been used in cross-coupling reactions . They have also been used for their propensity to coordinate alcohols, diols, amino alcohols, etc .Physical And Chemical Properties Analysis
“(5-Chloro-6-ethoxypyridin-3-yl)boronic acid” has a density of 1.3±0.1 g/cm3, a boiling point of 346.7±52.0 °C at 760 mmHg, and a flash point of 163.5±30.7 °C . It has 4 hydrogen bond acceptors, 2 hydrogen bond donors, and 3 freely rotating bonds .Scientific Research Applications
Synthesis and Chemical Reactions
- Suzuki Cross-Coupling : This compound is utilized in Suzuki cross-coupling reactions, which are pivotal in creating new pyridine libraries. This is significant for synthesizing novel compounds with potential applications in various domains (Bouillon et al., 2003).
Biological and Medical Applications
- PET Radioligand Imaging : It's used in synthesizing radioligands like [(11)C]MK-1064 for PET imaging of specific receptors, contributing to advancements in medical imaging techniques (Gao, Wang, & Zheng, 2016).
- Glucose Sensing : This compound has been studied for its potential in glucose sensing, which is crucial in managing diabetes. Its ability to reversibly bind to diol-containing compounds like glucose is particularly noteworthy (Geethanjali et al., 2017).
Material Science and Sensor Technology
- Fluorescence Quenching Studies : It is used in studies of fluorescence quenching, contributing to the understanding of sensor technologies. This is important for designing sensors based on fluorescence intensity changes (Geethanjali et al., 2015).
- Chemosensors Development : Its interaction with various substances makes it a valuable component in developing chemosensors for detecting bioactive substances, crucial for disease prevention and treatment (Huang et al., 2012).
Catalysis and Organic Chemistry
- Enantioselective Catalysis : It's instrumental in boronic acid-catalyzed, enantioselective reactions, which are pivotal in synthesizing complex organic compounds (Hashimoto, Gálvez, & Maruoka, 2015).
Food Science
- Specific Reduction of Fructose : Boronic acids, including this derivative, are explored for their role in the specific reduction of fructose in food matrices, which is significant for food processing and sugar composition alteration (Pietsch & Richter, 2016).
Environmental and Analytical Applications
- Boron Sensing : This compound has a role in the sensing of boron, which is important in environmental monitoring and analysis (Lacina, Skládal, & James, 2014).
Polymer Science
- Boronic Acid Polymers : It contributes to the development of boronic acid-containing polymers, which have applications in biomedicine, including treatments for various diseases (Cambre & Sumerlin, 2011).
properties
IUPAC Name |
(5-chloro-6-ethoxypyridin-3-yl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BClNO3/c1-2-13-7-6(9)3-5(4-10-7)8(11)12/h3-4,11-12H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRZRXDHALIHUBT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(N=C1)OCC)Cl)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40675115 | |
Record name | (5-Chloro-6-ethoxypyridin-3-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40675115 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.42 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Chloro-6-ethoxypyridin-3-yl)boronic acid | |
CAS RN |
1150114-68-3 | |
Record name | B-(5-Chloro-6-ethoxy-3-pyridinyl)boronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1150114-68-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (5-Chloro-6-ethoxypyridin-3-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40675115 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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